molecular formula C15H19N5O B6012073 N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide

N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide

Cat. No. B6012073
M. Wt: 285.34 g/mol
InChI Key: RXLVTHQKFVFGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide, also known as QAPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QAPB is a quinazoline derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide is not fully understood. However, it has been suggested that N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide may act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the subsequent anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide has been shown to exhibit various biochemical and physiological effects. In animal models, N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide has been shown to reduce seizure activity, decrease anxiety-like behavior, and reduce pain sensitivity. N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide is its potential as a new drug candidate for the treatment of various diseases. N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models, making it a potential candidate for the development of new drugs for these indications. However, one of the limitations of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide. One of the significant areas of research is the development of new drugs based on N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide to gain a better understanding of its potential therapeutic applications. Additionally, further research is needed to explore the potential side effects and toxicity of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide in vivo.

Synthesis Methods

The synthesis of N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide has been carried out using various methods. One of the commonly used methods involves the reaction of 4,6,8-trimethyl-2-quinazolineamine with propanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide. Other methods involve the use of different reagents and solvents to obtain N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide with varying yields.

Scientific Research Applications

N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is the development of new drugs for the treatment of various diseases. N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models, making it a potential candidate for the development of new drugs for these indications.

properties

IUPAC Name

N-[(Z)-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-5-12(21)18-14(16)20-15-17-10(4)11-7-8(2)6-9(3)13(11)19-15/h6-7H,5H2,1-4H3,(H3,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLVTHQKFVFGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=NC1=NC2=C(C=C(C=C2C(=N1)C)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N/C(=N\C1=NC2=C(C=C(C=C2C(=N1)C)C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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